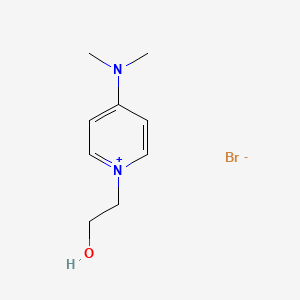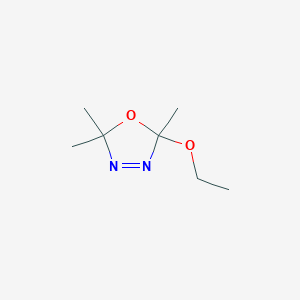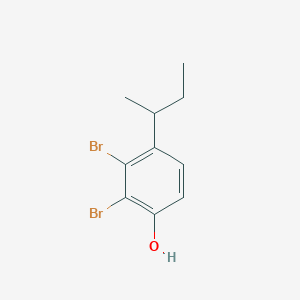![molecular formula C42H50N2O6 B14394369 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione CAS No. 89868-54-2](/img/structure/B14394369.png)
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione is a complex organic compound with a molecular formula of C44H54N2O6 This compound is part of the anthraquinone family, known for its vibrant colors and applications in dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenoxy compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Small-scale production using controlled reaction vessels.
Continuous Flow Systems: Larger-scale production with continuous feed of reactants and removal of products, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione involves:
Molecular Targets: Interacts with cellular components such as DNA and proteins.
Pathways: Induces oxidative stress, leading to cell apoptosis in cancer cells. In microbial cells, it disrupts cell wall synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthraquinone
- 1,4-Diamino-2,3-dichloro-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Uniqueness
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione stands out due to its:
- Enhanced Solubility : Due to the presence of octyloxy groups.
- Versatility : Wide range of applications in various fields.
- Stability : High chemical stability under different conditions.
This compound’s unique properties make it a valuable asset in both research and industrial applications.
Eigenschaften
CAS-Nummer |
89868-54-2 |
|---|---|
Molekularformel |
C42H50N2O6 |
Molekulargewicht |
678.9 g/mol |
IUPAC-Name |
1,4-diamino-2,3-bis(4-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O6/c1-3-5-7-9-11-15-27-47-29-19-23-31(24-20-29)49-41-37(43)35-36(40(46)34-18-14-13-17-33(34)39(35)45)38(44)42(41)50-32-25-21-30(22-26-32)48-28-16-12-10-8-6-4-2/h13-14,17-26H,3-12,15-16,27-28,43-44H2,1-2H3 |
InChI-Schlüssel |
QXXODJKCCJYBEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)OCCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)


![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)


![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)



